3-(2-Methylpiperazin-1-yl)propanenitrile CAS number search
3-(2-Methylpiperazin-1-yl)propanenitrile CAS number search
An In-depth Technical Guide to 3-(2-Methylpiperazin-1-yl)propanenitrile
Introduction
3-(2-Methylpiperazin-1-yl)propanenitrile, identified by the CAS Number 6216-09-7 , is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, which incorporates both a 2-methylpiperazine moiety and a propanenitrile functional group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. The piperazine ring is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to be readily functionalized and for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[2][3] This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(2-Methylpiperazin-1-yl)propanenitrile is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 6216-09-7 | ChemScene[1] |
| Molecular Formula | C₈H₁₅N₃ | ChemScene[1] |
| Molecular Weight | 153.22 g/mol | ChemScene[1] |
| Synonyms | 2-methyl-1-piperazinepropanenitrile | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 39.06 Ų | ChemScene[1] |
| logP | 0.19378 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis and Mechanistic Insights
General Synthetic Workflow
Caption: General workflow for the synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile.
Experimental Protocol: Cyanoethylation of 2-Methylpiperazine
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Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-methylpiperazine (1.0 equivalent) and a suitable solvent such as ethanol or acetonitrile.
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Reagent Addition: Acrylonitrile (1.1 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure 3-(2-Methylpiperazin-1-yl)propanenitrile.
Causality Behind Experimental Choices:
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Excess Acrylonitrile: A slight excess of acrylonitrile is used to drive the reaction to completion and ensure that all the 2-methylpiperazine is consumed.
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Solvent Choice: The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. Protic solvents like ethanol can also participate in the reaction mechanism by protonating the intermediate.
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Temperature Control: The Michael addition is an exothermic process. Controlling the temperature is crucial to prevent side reactions and ensure the safety of the procedure.
Applications in Drug Development and Medicinal Chemistry
The structural motifs within 3-(2-Methylpiperazin-1-yl)propanenitrile make it a valuable precursor in the synthesis of pharmacologically active compounds.
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The Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of clinically used drugs.[2][3] It often imparts favorable properties such as improved aqueous solubility and the ability to form salts. The nitrogen atoms of the piperazine ring can be further functionalized through reactions like N-alkylation, N-acylation, and N-arylation to modulate the biological activity and pharmacokinetic properties of the final compound.[2]
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The Propanenitrile Group: The nitrile group is a versatile functional handle that can be transformed into other key functional groups. For instance, it can be reduced to a primary amine, yielding 3-(2-methylpiperazin-1-yl)propan-1-amine, or hydrolyzed to a carboxylic acid, 3-(2-methylpiperazin-1-yl)propanoic acid.[2][4] These transformations open up avenues for creating a diverse library of compounds for biological screening.
Caption: Derivatization pathways of 3-(2-Methylpiperazin-1-yl)propanenitrile.
Analytical Characterization
Ensuring the purity and identity of 3-(2-Methylpiperazin-1-yl)propanenitrile is paramount for its use in synthesis. A combination of analytical techniques is typically employed for its characterization.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. For instance, ¹H NMR would show characteristic signals for the methyl group, the piperazine ring protons, and the propanenitrile chain protons.[2] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and to quantify it in a mixture. Various detectors, such as UV-Vis or mass spectrometry, can be coupled with HPLC for enhanced sensitivity and specificity.[5][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. A strong absorption band around 2200-2300 cm⁻¹ would be characteristic of the nitrile (C≡N) stretching vibration. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(2-Methylpiperazin-1-yl)propanenitrile. While a specific safety data sheet (SDS) for this exact compound is not available in the search results, general safety guidelines for related nitrile and piperazine compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]
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Inhalation and Contact: Avoid breathing vapors, mist, or gas.[8][9][10] Avoid contact with skin and eyes.[8][9]
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First Aid Measures:
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][8]
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Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
3-(2-Methylpiperazin-1-yl)propanenitrile is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of a functionalizable piperazine ring and a convertible nitrile group provides a robust platform for creating diverse molecular architectures. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in research and drug discovery.
References
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. Available at: [Link]
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(PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives - ResearchGate. Available at: [Link]
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3-(2-Methylpiperidin-1-yl)propanenitrile | C9H16N2 - BuyersGuideChem. Available at: [Link]
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A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
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Safety Data Sheet: Propionitrile - Chemos GmbH&Co.KG. Available at: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]
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The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD - Food Additives & Contaminants: Part A. Available at: [Link]
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Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine - Cole-Parmer. Available at: [Link]
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2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile - MDPI. Available at: [Link]
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